molecular formula C15H11FN4O4 B451132 N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B451132
M. Wt: 330.27g/mol
InChI Key: KANLPVAKTDEWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: is a complex organic compound that features a fluorophenyl group, a nitro-pyrazolyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3-fluorophenyl derivative, followed by the introduction of the nitro-pyrazolyl group through nitration and subsequent pyrazole formation. The final step involves the formation of the furamide moiety through amide bond formation under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products:

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of an amino derivative.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)hydrazinecarbothioamide
  • 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Uniqueness: N2-(3-FLUOROPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the nitro-pyrazolyl group provides potential sites for further chemical modification.

Properties

Molecular Formula

C15H11FN4O4

Molecular Weight

330.27g/mol

IUPAC Name

N-(3-fluorophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H11FN4O4/c16-10-2-1-3-11(6-10)18-15(21)14-5-4-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21)

InChI Key

KANLPVAKTDEWTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

solubility

49.5 [ug/mL]

Origin of Product

United States

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